molecular formula C7H13NO3 B13158810 N-(4-Hydroxyoxolan-3-yl)propanamide

N-(4-Hydroxyoxolan-3-yl)propanamide

Cat. No.: B13158810
M. Wt: 159.18 g/mol
InChI Key: BVXGIUFQJCCMCT-UHFFFAOYSA-N
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Description

N-(4-Hydroxyoxolan-3-yl)propanamide is a chemical compound with the molecular formula C7H13NO3 It is characterized by the presence of a hydroxy group attached to an oxolane ring and a propanamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Hydroxyoxolan-3-yl)propanamide typically involves the reaction of 4-hydroxyoxolane with propanoyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

4-Hydroxyoxolane+Propanoyl chlorideThis compound\text{4-Hydroxyoxolane} + \text{Propanoyl chloride} \rightarrow \text{this compound} 4-Hydroxyoxolane+Propanoyl chloride→this compound

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-Hydroxyoxolan-3-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The amide group can be reduced to form an amine.

    Substitution: The hydroxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

    Oxidation: Formation of N-(4-Oxooxolan-3-yl)propanamide.

    Reduction: Formation of N-(4-Hydroxyoxolan-3-yl)propylamine.

    Substitution: Formation of derivatives with different functional groups replacing the hydroxy group.

Scientific Research Applications

N-(4-Hydroxyoxolan-3-yl)propanamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-Hydroxyoxolan-3-yl)propanamide involves its interaction with specific molecular targets. The hydroxy group and amide functionality allow it to form hydrogen bonds and interact with enzymes or receptors. These interactions can modulate biological pathways, leading to the observed effects. Detailed studies on its binding affinity and molecular docking simulations provide insights into its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Hydroxyoxolan-3-yl)butanamide: Similar structure with a butanamide group instead of a propanamide group.

    N-(4-Hydroxyoxolan-3-yl)acetate: Similar structure with an acetate group instead of a propanamide group.

Uniqueness

N-(4-Hydroxyoxolan-3-yl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C7H13NO3

Molecular Weight

159.18 g/mol

IUPAC Name

N-(4-hydroxyoxolan-3-yl)propanamide

InChI

InChI=1S/C7H13NO3/c1-2-7(10)8-5-3-11-4-6(5)9/h5-6,9H,2-4H2,1H3,(H,8,10)

InChI Key

BVXGIUFQJCCMCT-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC1COCC1O

Origin of Product

United States

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